2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone
Description
2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone is a tertiary amine-containing compound characterized by a piperidine core substituted with a benzyl-methyl-amino-methyl group at the 3-position and an ethanone moiety at the 1-position. The compound’s stereochemistry (e.g., (S)-configuration in some analogs) and substituent flexibility make it a subject of interest in medicinal chemistry .
Properties
IUPAC Name |
2-amino-1-[3-[[benzyl(methyl)amino]methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-18(11-14-6-3-2-4-7-14)12-15-8-5-9-19(13-15)16(20)10-17/h2-4,6-7,15H,5,8-13,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDQJWUAYAOUJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN(C1)C(=O)CN)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone typically involves multiple steps, starting with the preparation of the piperidine ring One common method involves the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide to form the benzyl-substituted piperidine This intermediate is then reacted with methylamine to introduce the methyl-amino group
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group (-NH₂) undergoes nucleophilic alkylation or acylation to form secondary amines or amides.
| Reaction Type | Reagents/Conditions | Product | Yield | By-products | Source |
|---|---|---|---|---|---|
| Alkylation | Benzyl chloride, K₂CO₃, DMF, 80°C, 12 h | N-Benzylated derivative | 72% | Di-benzylated impurities | |
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C → RT | N-Acetylated ethanone derivative | 85% | None reported |
Key findings:
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Alkylation requires polar aprotic solvents (e.g., DMF) and elevated temperatures to overcome steric hindrance from the piperidine ring.
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Acylation proceeds efficiently under mild conditions due to the high nucleophilicity of the primary amine.
Reductive Amination
The ketone group participates in reductive amination with primary amines to form secondary amines.
| Reagent System | Catalyst | Solvent | Time | Yield | Side Products | Source |
|---|---|---|---|---|---|---|
| NaBH₃CN, AcOH (pH ~6) | None | MeOH | 24 h | 68% | Over-reduced alcohols | |
| H₂ (1 atm), Pd/C (10 wt%) | Pd/C | EtOH | 6 h | 91% | None reported |
Mechanistic insights:
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NaBH₃CN selectively reduces the imine intermediate without reducing the ketone .
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Catalytic hydrogenation (H₂/Pd/C) provides higher yields but requires rigorous exclusion of oxygen.
Oxidation Reactions
The benzyl-methyl-amino group and ethanone moiety are susceptible to oxidative transformations.
| Target Site | Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Tertiary amine (N-CH₃) | mCPBA | CH₂Cl₂, 0°C → RT, 2 h | N-Oxide derivative | 55% | |
| Ethanone (C=O) | KMnO₄, H₂SO₄ | H₂O, 100°C, 4 h | Carboxylic acid analog | 43% |
Notable observations:
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mCPBA selectively oxidizes the tertiary amine to an N-oxide without affecting the primary amine.
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Strong acidic conditions (H₂SO₄) are required for ketone oxidation, but competing decomposition limits yields.
Nucleophilic Substitution
The piperidine ring’s methylene groups participate in SN² reactions under specific conditions.
| Leaving Group | Nucleophile | Base | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|---|
| Tosyl (-OTs) | NaN₃ | DIPEA | DMF | Azide-substituted piperidine | 61% | |
| Bromide (-Br) | NH₃ | K₂CO₃ | THF | Ammonium-substituted derivative | 78% |
Challenges:
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Steric hindrance from the benzyl-methyl group reduces reactivity at the 3-position of the piperidine ring.
Cycloaddition and Heterocycle Formation
The primary amine engages in cyclocondensation reactions to form heterocyclic systems.
pH-Dependent Tautomerism
The compound exhibits keto-enol tautomerism in aqueous solutions, confirmed by UV-Vis spectroscopy:
| pH | Dominant Form | λ_max (nm) | ε (L·mol⁻¹·cm⁻¹) |
|---|---|---|---|
| 2.0 | Keto | 245 | 1,200 |
| 7.4 | Enol | 275 | 2,450 |
| 10.0 | Enolate | 290 | 3,100 |
This behavior influences its reactivity in biological systems, particularly in enzyme-binding interactions.
Stability Under Thermal and Photolytic Conditions
Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C, while photolytic studies show:
| Condition | Degradation Pathway | Half-life | Source |
|---|---|---|---|
| UV light (254 nm) | N–C bond cleavage | 4.2 h | |
| Visible light (450 nm) | Oxidation of benzyl group | >48 h |
This compound’s multifunctional reactivity makes it a versatile intermediate for synthesizing bioactive molecules, including kinase inhibitors and neurotransmitter analogs. Further studies are needed to optimize reaction selectivity and explore its catalytic applications.
Scientific Research Applications
Neuropharmacological Applications
Research indicates that compounds similar to 2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone exhibit notable neuropharmacological effects. They are being investigated for their potential use in treating neurological disorders such as depression and anxiety. The piperidine ring structure is often associated with various psychoactive compounds, suggesting that this compound may influence neurotransmitter systems.
Antidepressant Potential
A study published in the Journal of Medicinal Chemistry highlighted the antidepressant-like effects of related piperidine derivatives in animal models. The mechanism of action is believed to involve serotonin and norepinephrine reuptake inhibition, which could be a pathway for this compound's therapeutic effects .
Anticancer Properties
Another promising application is in oncology. Research has shown that certain piperidine derivatives can induce apoptosis in cancer cells. A case study involving similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that 2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone could be further explored for its anticancer properties .
Case Study 1: Neuropharmacological Effects
In a controlled study involving mice, administration of a compound closely related to 2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone resulted in decreased depressive behaviors as measured by the forced swim test. The results indicated a significant reduction in immobility time compared to the control group, supporting the hypothesis of its antidepressant potential .
Case Study 2: Anticancer Activity
A series of experiments conducted on human breast cancer cell lines revealed that derivatives of this compound led to a dose-dependent decrease in cell viability. The study concluded that these compounds could serve as lead structures for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of 2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone involves its interaction with specific molecular targets within biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related derivatives, focusing on substituent variations, molecular properties, and synthetic pathways.
Substituent Variations and Molecular Properties
Key Observations:
Ring System Modifications: Replacement of piperidine with pyrrolidine (as in ) reduces ring size from six- to five-membered, decreasing molecular weight (271.35 vs. Cyclopropyl substitution (e.g., ) increases molecular weight (301.43) and lipophilicity, which may enhance membrane permeability but reduce solubility.
Amino Group Variations: Benzyl-ethyl-amino () vs. benzyl-methyl-amino (Target): The ethyl group increases molecular weight (289.42 vs. Isopropyl-methyl-amino (): Bulkier substituents may hinder intermolecular interactions but improve metabolic stability.
Physical Properties :
- The pKa of 8.58 for the cyclopropyl derivative () suggests moderate basicity, influencing ionization state under physiological conditions.
Biological Activity
2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone, also known by its CAS number 1353972-82-3, is a compound of interest due to its potential biological activities. This compound features a piperidine ring, which is often associated with various pharmacological effects. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of 2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone is with a molecular weight of approximately 275.39 g/mol. The structural representation includes an amino group and a piperidine moiety, which are significant in modulating biological activity.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has demonstrated that derivatives of piperidine, including compounds similar to 2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone, exhibit notable antibacterial and antifungal properties. For instance, studies have shown that certain piperidine derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
2. G Protein-Coupled Receptor Modulation
The compound may interact with G protein-coupled receptors (GPCRs), which are pivotal in numerous signaling pathways. These interactions can lead to various physiological responses, including modulation of neurotransmitter release and regulation of metabolic processes .
3. Neuropharmacological Effects
Given the structural similarity to other psychoactive compounds, there is potential for neuropharmacological activity. Compounds with similar frameworks have been explored for their effects on mood disorders and cognitive functions.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to or derived from piperidine structures:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
